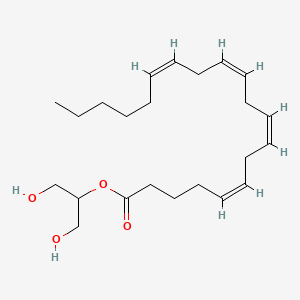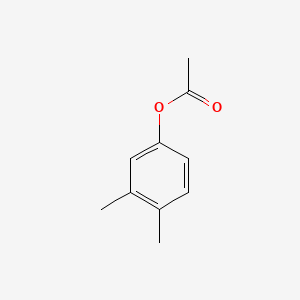
3,4-Dimethylphenyl acetate
Übersicht
Beschreibung
“3,4-Dimethylphenyl acetate” is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as “3,4-Xylyl acetate” and "(3,4-dimethylphenyl) acetate" .
Synthesis Analysis
The synthesis of compounds similar to “3,4-Dimethylphenyl acetate” has been reported in the literature . For instance, one method involves heating the corresponding N-aryl-β-alanine or hydrochloride with urea and acetic acid .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethylphenyl acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C10H12O2/c1-7-4-5-10 (6-8 (7)2)12-9 (3)11/h4-6H,1-3H3 .
Physical And Chemical Properties Analysis
“3,4-Dimethylphenyl acetate” has a molecular weight of 164.20 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .
Wissenschaftliche Forschungsanwendungen
Green Asymmetric Reduction of Acetophenone Derivatives
- Application Summary: This research focuses on the preparation of chiral building blocks for drug synthesis using two green approaches: the yeast Saccharomyces cerevisiae as the biocatalyst and the natural deep eutectic solvents (NADES) as the alternative solvents .
- Methods of Application: The yeast Saccharomyces cerevisiae was used for the bioconversion of 1-(3,4-dimethylphenyl)ethanone (DMPA) in choline chloride:glycerol with 30% (v/v) of water (ChGly30). Parameters such as pre-treatment of biocatalysts and recyclation of solvent were tested for a possible scale-up of this reaction system .
- Results: The highest enantioselectivity of baker’s yeast was for the bioconversion of DMPA in ChGly30. The biocatalytic asymmetric reduction of DMPA in ChGly30 was successfully performed on a preparative scale with the efficient recyclation of NADES in two cycles .
Synthesis of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol
- Application Summary: This study reports the development of a novel substituted hydrazone prepared from 2-hydroxy-4,5-dimethylacetophenone and hydrazine in alkaline medium at controlled conditions .
- Methods of Application: The hydrazone was synthesized by heating the appropriately substituted hydrazines/hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid .
- Results: The structure of synthesized (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol was elucidated by elemental analysis and spectroscopic techniques like infrared spectroscopy, ultraviolet–visible spectroscopy, high-performance liquid chromatography, proton nuclear magnetic resonance and mass spectrum .
Synthesis of 2,4-Diphenylpyridine
- Application Summary: This research focuses on the synthesis of 2,4-diphenylpyridine from acetophenone, NH4Oac, and DMF or DMAc .
- Methods of Application: The synthesis of such compounds was efficiently catalyzed using RuCl3 .
- Results: The synthesis of 2,4-diphenylpyridine from acetophenone was successfully achieved .
Pharmacologically Active Decorated Six-Membered Diazines
- Application Summary: This study reports the development of a novel substituted hydrazone prepared from 2-hydroxy-4,5-dimethylacetophenone and hydrazine in alkaline medium at controlled conditions .
- Methods of Application: The hydrazone was synthesized by heating the appropriately substituted hydrazines/hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid .
- Results: The structure of synthesized (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol was elucidated by elemental analysis and spectroscopic techniques .
Enantiomer Resolution
- Application Summary: This research focuses on the use of polysaccharides and β-cyclodextrin as chiral selectors for enantiomer resolution .
- Methods of Application: The chiral separation ability of dialdehyde cellulose 3,5-dimethylphenyl carbamate was tested in a mobile phase of acetonitrile .
- Results: The authors suggested that 20% of acetonitrile in the mobile phase should be used to gain the maximum resolution .
Synthesis of Chiral Building Blocks
- Application Summary: This research focuses on the preparation of chiral building blocks for drug synthesis using two green approaches: the yeast Saccharomyces cerevisiae as the biocatalyst and the natural deep eutectic solvents (NADES) as the alternative solvents .
- Methods of Application: The yeast Saccharomyces cerevisiae was used for the bioconversion of 1-(3,4-dimethylphenyl)ethanone (DMPA) in choline chloride:glycerol with 30% (v/v) of water (ChGly30). Parameters such as pre-treatment of biocatalysts and recyclation of solvent were tested for a possible scale-up of this reaction system .
- Results: The highest enantioselectivity of baker’s yeast was for the bioconversion of DMPA in ChGly30. The biocatalytic asymmetric reduction of DMPA in ChGly30 was successfully performed on a preparative scale with the efficient recyclation of NADES in two cycles .
Zukünftige Richtungen
Future research could focus on the synthesis, characterization, and application of “3,4-Dimethylphenyl acetate” and related compounds. For instance, N,N-dimethylformamide and N,N-dimethylacetamide have been used as reactants in the synthesis of a variety of compounds, highlighting the potential utility of similar compounds .
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(6-8(7)2)12-9(3)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIOOTIKKICLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177136 | |
| Record name | 3,4-Xylyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl acetate | |
CAS RN |
22618-23-1 | |
| Record name | Phenol, 3,4-dimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22618-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Xylyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022618231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Xylyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-xylyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-XYLYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ73CN38JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



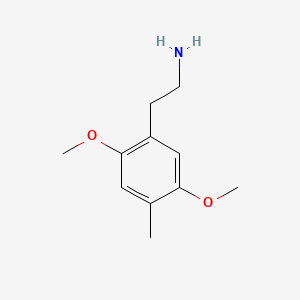
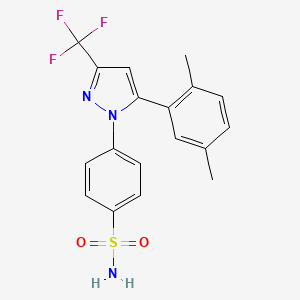
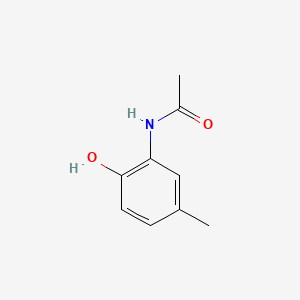
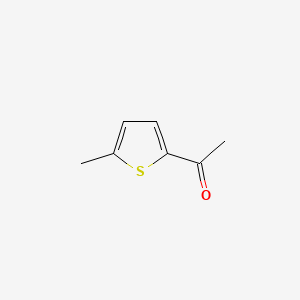
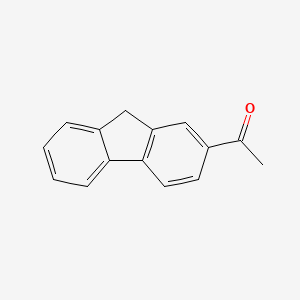
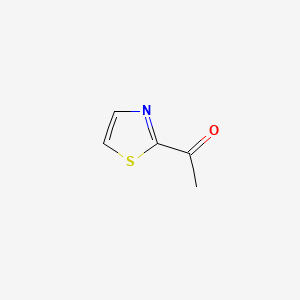
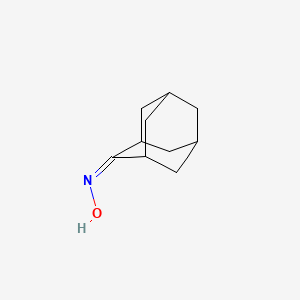
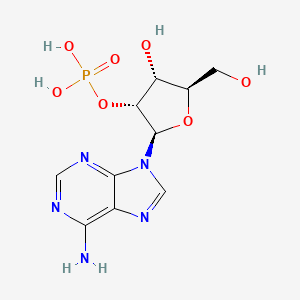
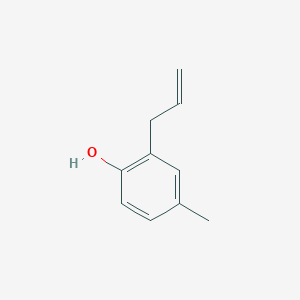
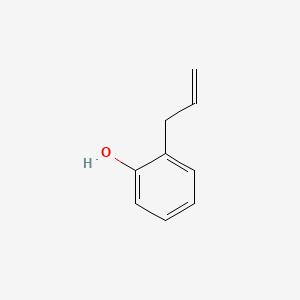
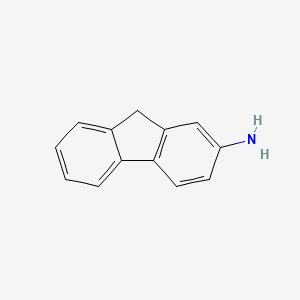
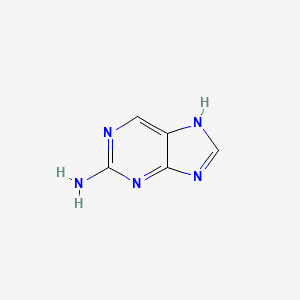
![Sodium 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulphonyl]-4-methylphenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B1664048.png)
